molecular formula C19H15Cl2N3O3S B4104799 (3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone

(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4104799
M. Wt: 436.3 g/mol
InChI Key: HISOANOSUYUXED-UHFFFAOYSA-N
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Description

(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzothiophene and nitrophenyl intermediates. The key steps include:

    Formation of Benzothiophene Intermediate: This involves the chlorination of benzothiophene under controlled conditions to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated benzothiophene is then reacted with piperazine in the presence of a suitable coupling agent to form the piperazine derivative.

    Nitration: The final step involves the nitration of the piperazine derivative to introduce the nitro group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The chlorine atoms in the benzothiophene and nitrophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chloro-1-benzothien-2-yl)carbonyl]morpholine
  • 1-[(3-chloro-1-benzothien-2-yl)carbonyl]carbohydrazonoyl-2-naphthyl benzoate
  • 3-(3-chloro-1-benzothien-2-yl)-1-(2-methoxyphenyl)-1H-pyrazol-5-amine

Uniqueness

(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both a benzothiophene ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c20-13-5-3-6-14(24(26)27)17(13)22-8-10-23(11-9-22)19(25)18-16(21)12-4-1-2-7-15(12)28-18/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISOANOSUYUXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
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(3-Chloro-1-benzothiophen-2-yl)[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone

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